1alpha,5alpha-Epidithio-17a-oxa-D-homoandrostan-3,17-dione
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Overview
Description
1alpha,5alpha-Epidithio-17a-oxa-D-homoandrostan-3,17-dione is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Metabolic Studies and Analytical Chemistry
- Metabolic Pathways and Detection : Studies on similar androstan derivatives, such as 5alpha-Androst-1-ene-3,17-dione, have been focused on understanding their metabolic pathways and developing detection methods for doping control in sports. These studies are critical for identifying illegal use in athletic competitions (Zhang & Qiu, 2006).
- Chromatographic Behavior Analysis : Research on homoandrostane derivatives, which are structurally related to 1alpha,5alpha-Epidithio-17a-oxa-D-homoandrostan-3,17-dione, includes their chromatographic behavior in reversed-phase ultra-high performance liquid chromatography. This analysis is vital for understanding the bioactivity and physical properties of these compounds (Kovačević et al., 2021).
Biological and Pharmacological Research
- Enzyme Inhibitor Development : Some androstane derivatives have been explored for their potential as enzyme inhibitors. For instance, 19-nor-10-azasteroids, with a similar structure, have been studied as inhibitors for human steroid 5alpha-reductases, which are crucial in treating conditions like benign prostatic hyperplasia (Guarna et al., 1997).
- Aromatization Studies : Research on steroidal compounds like this compound often includes studying their capacity for aromatization, a process crucial for understanding steroid metabolism and its implications in various physiological processes (Kautsky & Hageman, 1976).
Antiproliferative Activity and Cancer Research
- Anticancer Potential : Some derivatives, like 17-oxa-D-homoandrost-4-ene-3,16-dione, have been synthesized and tested for antiproliferative activity against various cancer cell lines, indicating potential use in cancer therapy (Savic et al., 2013).
Properties
CAS No. |
6947-44-0 |
---|---|
Molecular Formula |
C19H26O3S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,4R,5S,10S,13S,14S,15S)-10,14-dimethyl-9-oxa-19,20-dithiapentacyclo[13.3.2.01,14.04,13.05,10]icosane-8,17-dione |
InChI |
InChI=1S/C19H26O3S2/c1-17-7-6-14-12(13(17)3-4-16(21)22-17)5-8-19-10-11(20)9-15(23-24-19)18(14,19)2/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15-,17-,18-,19+/m0/s1 |
InChI Key |
ROCVZARQFKQHCD-FQRJZAEESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@]45[C@@]3([C@H](CC(=O)C4)SS5)C |
SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC45C3(C(CC(=O)C4)SS5)C |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC45C3(C(CC(=O)C4)SS5)C |
6947-44-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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